Ethyl 2-({2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinolin]-1'-ylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-({2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinolin]-1’-ylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinolin]-1’-ylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinolin]-1’-ylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-({2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinolin]-1’-ylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-monoamine oxidase and antitumor activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-({2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinolin]-1’-ylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves interaction with specific molecular targets. For instance, its anti-monoamine oxidase activity suggests that it may inhibit the enzyme monoamine oxidase, thereby increasing the levels of monoamine neurotransmitters in the brain . This can have therapeutic effects in conditions like depression and anxiety.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1’-cyclohexane]-4(6H)-one
- Indole Derivatives
- 1,2,3,4-Tetrahydroisoquinoline Derivatives
Uniqueness
Ethyl 2-({2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinolin]-1’-ylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its spiro structure, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C25H30N2O2S |
---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
ethyl 2-(spiro[4H-isoquinoline-3,1'-cyclohexane]-1-ylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C25H30N2O2S/c1-2-29-24(28)21-19-12-6-7-13-20(19)30-23(21)26-22-18-11-5-4-10-17(18)16-25(27-22)14-8-3-9-15-25/h4-5,10-11H,2-3,6-9,12-16H2,1H3,(H,26,27) |
InChI Key |
HHFNPFUJXQKQTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC3=NC4(CCCCC4)CC5=CC=CC=C53 |
Origin of Product |
United States |
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